molecular formula C8H12N2 B6229594 5-ethyl-6-methylpyridin-3-amine CAS No. 2296567-01-4

5-ethyl-6-methylpyridin-3-amine

Cat. No. B6229594
CAS RN: 2296567-01-4
M. Wt: 136.2
InChI Key:
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Description

5-ethyl-6-methylpyridin-3-amine, also known as EMP, is an organic compound with a wide range of applications in the scientific field. It is a synthetic compound that is used in various laboratory experiments and is known for its ability to bind with other molecules. EMP has been used in a variety of fields, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

5-ethyl-6-methylpyridin-3-amines have been used in a variety of scientific research applications. It has been used to study the biochemical properties of various proteins and enzymes, as well as to identify novel drug targets. It has also been used to study the structure and function of various cell types, including cancer cells. In addition, 5-ethyl-6-methylpyridin-3-amines have been used to study the effects of various diseases, such as Alzheimer's disease, and to develop new treatments for these diseases.

Mechanism of Action

The mechanism of action of 5-ethyl-6-methylpyridin-3-amine is not fully understood. It is thought to interact with proteins and enzymes in the body, resulting in changes in their structure and function. It is also thought to interact with cell membranes, leading to changes in the cell's ability to absorb and transport molecules.
Biochemical and Physiological Effects
5-ethyl-6-methylpyridin-3-amines have been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including those involved in energy metabolism and cell signaling. It has also been shown to affect the expression of various genes, leading to changes in cell growth and differentiation. In addition, 5-ethyl-6-methylpyridin-3-amines have been shown to affect the activity of various neurotransmitters, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

The use of 5-ethyl-6-methylpyridin-3-amines in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions. However, there are some limitations to the use of 5-ethyl-6-methylpyridin-3-amines in laboratory experiments. It is not very soluble in water, and it can be difficult to measure accurately. In addition, it can be difficult to control the concentration of 5-ethyl-6-methylpyridin-3-amines in experiments.

Future Directions

There are a number of potential future directions for the use of 5-ethyl-6-methylpyridin-3-amines in scientific research. One potential direction is the development of new drug targets and treatments for various diseases. Another potential direction is the use of 5-ethyl-6-methylpyridin-3-amines to study the structure and function of various cell types, including cancer cells. Finally, 5-ethyl-6-methylpyridin-3-amines could be used to study the effects of various environmental factors on cell growth and development.

Synthesis Methods

The synthesis of 5-ethyl-6-methylpyridin-3-amine is a multi-step process involving the reaction of pyridine with ethyl iodide and methyl iodide. The reaction of pyridine with ethyl iodide produces ethylpyridine, which is then reacted with methyl iodide to produce 5-ethyl-6-methylpyridin-3-amine. This reaction is known as the Williamson ether synthesis. The reaction is typically performed in the presence of a base, such as sodium hydroxide, and the product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-6-methylpyridin-3-amine involves the alkylation of 3-amino-5-ethyl-6-methylpyridine with an appropriate alkylating agent.", "Starting Materials": [ "3-amino-5-ethyl-6-methylpyridine", "Alkylating agent (e.g. ethyl bromide, methyl iodide)" ], "Reaction": [ "To a solution of 3-amino-5-ethyl-6-methylpyridine in a suitable solvent (e.g. ethanol), add the alkylating agent dropwise with stirring.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off any precipitated salts.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain 5-ethyl-6-methylpyridin-3-amine as a white solid." ] }

CAS RN

2296567-01-4

Product Name

5-ethyl-6-methylpyridin-3-amine

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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